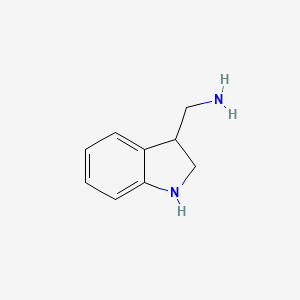

N,1-dimethyl-1H-pyrazol-4-amine

説明

“N,1-dimethyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C5H11Cl2N3 .

Synthesis Analysis

The synthesis of “N,1-dimethyl-1H-pyrazol-4-amine” and its derivatives has been reported in several studies. For instance, “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-pyrazol-4-amine” has been analyzed in several studies. For instance, the compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis

“N,1-dimethyl-1H-pyrazol-4-amine” can undergo various chemical reactions. For example, it can be used to prepare energetic derivatives through nucleophilic reactions .Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-pyrazol-4-amine” has a molecular weight of 111.15 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

N,3-Dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, derivatives of N,1-dimethyl-1H-pyrazol-4-amine, have been synthesized through domino reactions. This process, catalyzed by l-proline, involves the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation, indicating potential for efficient synthesis in organic chemistry (Gunasekaran, Prasanna, & Perumal, 2014).

Direct C–H Halogenation of Pyrazol-5-amines

Direct halogenation of pyrazol-5-amines, closely related to N,1-dimethyl-1H-pyrazol-4-amine, using N-halogenosuccinimides in dimethyl sulfoxide at room temperature has been developed. This metal-free protocol yields 4-halogenated pyrazole derivatives, demonstrating the chemical versatility and potential for large-scale synthesis of pyrazole derivatives (He et al., 2021).

Synthesis of Pyrazole Derivatives with Bioactive Properties

A study described the synthesis of N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, showcasing the potential of N,1-dimethyl-1H-pyrazol-4-amine derivatives in developing compounds with local anesthetic, analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities (Bruno et al., 1994).

Amidination of Amines Under Microwave Conditions

A study on the transformation of primary and secondary amines into guanidines using variants of 1H-pyrazole derivatives, including the utilization of microwave-assistance and recycling protocols, opens avenues for efficient and sustainable chemical synthesis (Solodenko et al., 2006).

Quantum Chemistry Study on Pyrazolo[4,3-c]pyrazole

A quantum chemistry study on 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole, synthesized using a derivative of 3,5-dimethyl-4-aminopyrazole, reveals insights into the thermal performance and structural stability of such compounds, hinting at potential applications in material science (Li et al., 2012).

Synthesis of Multifunctional Pyrazoles

Research has demonstrated the functionalization of methyl groups in 3,5-dimethyl-4-substituted-1H-pyrazoles, leading to the synthesis of compounds with coordinating substituents. This signifies the importance of pyrazole derivatives in synthesizing complex azoles (Lammers et al., 1995).

Safety And Hazards

Safety data for “N,1-dimethyl-1H-pyrazol-4-amine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The development of high-performance energetic materials, including “N,1-dimethyl-1H-pyrazol-4-amine” and its derivatives, has received increasing attention due to their significant application in national defense and aerospace technologies . It is imperative to develop new substitutes to replace traditional explosives with these advanced melt-castable explosives .

特性

IUPAC Name |

N,1-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUCWXFEBDWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)

![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)

![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)